5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

DPP-4 inhibitor type 2 diabetes retagliptin

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1) is a partially saturated, bicyclic heterocyclic scaffold comprising a fused imidazole and piperazine ring system (molecular formula C₆H₉N₃, MW 123.16 g/mol). The compound serves as a versatile synthetic building block whose derivatives have progressed into clinically validated therapeutic programs spanning metabolic, neurological, and cardiovascular indications.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 297172-19-1
Cat. No. B1592377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
CAS297172-19-1
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CN2C=NC=C2CN1
InChIInChI=1S/C6H9N3/c1-2-9-5-8-4-6(9)3-7-1/h4-5,7H,1-3H2
InChIKeyWROMFHICINADER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1): Privileged Bicyclic Scaffold for DPP-4, Orexin, and Coagulation Target Programs


5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1) is a partially saturated, bicyclic heterocyclic scaffold comprising a fused imidazole and piperazine ring system (molecular formula C₆H₉N₃, MW 123.16 g/mol) [1]. The compound serves as a versatile synthetic building block whose derivatives have progressed into clinically validated therapeutic programs spanning metabolic, neurological, and cardiovascular indications [2]. Its [1,5-a] ring fusion regiochemistry—distinct from the isomeric [1,2-a] scaffold—imparts a specific spatial orientation of hydrogen-bond acceptors that is critical for target engagement in dipeptidyl peptidase-4 (DPP-4), dual orexin receptor, and Factor XIa inhibitor programs [3].

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Cannot Be Replaced by the [1,2-a] Regioisomer or Non-Hydrogenated Imidazopyrazines in Target-Focused Synthesis Programs


The [1,5-a] and [1,2-a] regioisomers of tetrahydroimidazopyrazine (CAS 91476-80-1) are not interchangeable building blocks. The [1,5-a] scaffold positions its imidazole N3 and piperazine N6 hydrogen-bond acceptors in a geometry that has been productively exploited in DPP-4 inhibitor programs culminating in the approved drug retagliptin [1], whereas the [1,2-a] scaffold has been directed toward Gαq protein silencing (BIM-46174 series) and antifungal applications [2]. Furthermore, the partially saturated tetrahydro system is mechanistically distinct from the fully aromatic imidazo[1,5-a]pyrazine core: saturation of the pyrazine ring introduces a basic secondary amine (predicted pKa ~8.26) that enables salt formation for improved aqueous solubility and facilitates further N-functionalization, a key synthetic handle absent in the unsaturated analog. These regioisomeric and saturation-state differences translate into divergent target selectivity profiles, making generic substitution scientifically unsound without target-specific validation.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: Head-to-Head and Cross-Study Comparator Data


DPP-4 Inhibition: Retagliptin (1,5-a Scaffold Derivative) Achieves Sub-Nanomolar IC50, Outperforming Sitagliptin by 30-Fold

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is the core of retagliptin (SP2086), a DPP-4 inhibitor approved by China's NMPA in June 2023 for type 2 diabetes [1]. Retagliptin inhibits human DPP-4 with an IC50 of 0.6 nM [2]. By comparison, the benchmark DPP-4 inhibitor sitagliptin exhibits an IC50 of 18 nM against human DPP-4 [3]. This represents an approximately 30-fold improvement in enzymatic potency for the [1,5-a] scaffold-based agent. The clinical approval of retagliptin provides the highest level of validation—regulatory authorization—for the [1,5-a] scaffold in a therapeutic context, a milestone not achieved by any [1,2-a] regioisomer-based DPP-4 inhibitor.

DPP-4 inhibitor type 2 diabetes retagliptin sitagliptin IC50 comparison

Dual Orexin Receptor Antagonism: [1,5-a] Scaffold Derivatives Achieve Nanomolar Potency at Both hOX1R and hOX2R, Directly Compared with Almorexant

Sifferlen et al. (2013) designed 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as heterocyclic replacements for the tetrahydroisoquinoline (THIQ) core of almorexant [1]. In the FLIPR calcium mobilization assay, the optimized 1-chloro derivative (Compound 18) displayed hOX1R IC50 = 40 nM and hOX2R IC50 = 23 nM . The further optimized cyclopropyl analog (Compound 41) achieved hOX1R IC50 = 31 nM and hOX2R IC50 = 9 nM . For context, almorexant exhibits hOX1 IC50 = 6.6 nM and hOX2 IC50 = 3.4 nM , while suvorexant shows Ki values of 0.55 nM (OX1) and 0.35 nM (OX2) [2]. Although the [1,5-a] derivatives are less potent than these clinical-stage comparators in vitro, they represent a structurally distinct chemotype that overcomes key limitations of the THIQ series—specifically, the dimethoxyphenyl moiety of almorexant—and serve as validated starting points for lead optimization with demonstrated oral exposure and target engagement in vivo .

orexin receptor antagonist DORA sleep disorders almorexant suvorexant

Brain Penetration: [1,5-a] Scaffold Orexin Antagonists Exhibit Quantitatively Lower Brain/Plasma Ratio Than Almorexant, Enabling Differentiated PK Profiles

In a direct pharmacokinetic comparison within the same publication (Sifferlen et al., 2013), the brain and plasma concentrations of [1,5-a] scaffold-based DORAs were measured 3 hours after oral administration (100 mg/kg, po) to male Wistar rats and compared with historical almorexant data . Compound 18 achieved total brain concentration of 303 nM and plasma concentration of 4210 nM, yielding a brain/plasma ratio of 0.07. Compound 41 achieved brain concentration of 385 nM and plasma concentration of 6398 nM, yielding a brain/plasma ratio of 0.06 . In contrast, almorexant exhibited a brain/plasma ratio of 0.32 under comparable conditions, with a free brain concentration of approximately 20 nM . After correcting for plasma protein binding (99% for compounds 18 and 41), free brain concentrations were estimated at 3.0 nM and 3.8 nM for compounds 18 and 41, respectively—approximately 5- to 7-fold lower than almorexant's free brain concentration .

brain penetration brain/plasma ratio pharmacokinetics CNS drug delivery orexin antagonist

Regioisomeric Scaffold Differentiation: The [1,5-a] Core Delivers Clinically Validated DPP-4 and Orexin Antagonism, While the [1,2-a] Core Targets Gαq and Antifungal Pathways

The two regioisomeric tetrahydroimidazopyrazine scaffolds—[1,5-a] (CAS 297172-19-1) and [1,2-a] (CAS 91476-80-1)—share identical molecular formula (C₆H₉N₃) and molecular weight (123.16 g/mol) but differ in the fusion pattern of the imidazole ring to the piperazine [1]. This seemingly subtle structural difference translates into divergent biological target engagement profiles. The [1,5-a] scaffold has been successfully elaborated into: (i) retagliptin, an approved DPP-4 inhibitor (IC50 = 0.6 nM) [2]; (ii) dual orexin receptor antagonists with nanomolar potency [3]; and (iii) Factor XIa inhibitors under patent protection (US 10,906,886 B2) [4]. In contrast, the [1,2-a] scaffold has been directed toward Gαq protein inhibition (BIM-46174 and BIM-46187 series) [5] and antifungal applications against Sporothrix species [6]. No [1,2-a]-based DPP-4 inhibitor has achieved clinical approval, and the reported DPP-4 affinity of certain [1,2-a] derivatives is substantially weaker (IC50 = 5.25 μM) [7].

regioisomer comparison scaffold hopping target selectivity chemical biology medicinal chemistry building block

Physicochemical Property Profile Supporting Salt Formation and Aqueous Formulation: pKa, logP, and Melting Point Data

The parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine free base exhibits a predicted pKa of 8.26 ± 0.20 , attributable to the secondary amine in the piperazine ring. This moderately basic center enables facile hydrochloride and dihydrochloride salt formation (CAS 601515-49-5 and 165894-10-0, respectively), which markedly enhances aqueous solubility compared to the free base . The compound has a computed logP of 0.3151 [1], indicating balanced hydrophilicity favorable for both organic-phase synthetic manipulation and aqueous formulation. The free base is a crystalline solid with a melting point range of approximately 60–65 °C . In comparison, the unsaturated imidazo[1,5-a]pyrazine lacks the basic secondary amine and cannot form analogous salts, limiting its aqueous formulation options. The [1,2-a] regioisomer has identical computed logP (0.3151) [2] but differs in the spatial orientation of the basic nitrogen, which may affect salt crystallinity and stability.

physicochemical properties pKa logP salt formation solubility formulation

Multi-Target Scaffold Versatility: One Core Structure Addresses DPP-4, Orexin, Factor XIa, and KRAS G12C Programs Across Five Patent Families

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has demonstrated exceptional target-class versatility across independent research programs, as evidenced by issued patents and primary literature spanning at least five distinct therapeutic targets: (1) DPP-4 inhibition—culminating in the approved drug retagliptin (Hengrui Medicine, approved 2023) [1]; (2) dual orexin receptor antagonism for sleep disorders (Actelion Pharmaceuticals, Bioorg Med Chem Lett, 2013) [2]; (3) Factor XIa inhibition for anticoagulation (Bristol-Myers Squibb, US Patent 10,906,886 B2, granted 2021) [3]; (4) KRAS G12C inhibition for oncology (Betta Pharmaceuticals et al., WO2021121371A1) [4]; and (5) substituted imidazoheterocycle derivatives as general medicaments (Actelion, US Patent App 20100093740) [5]. In contrast, the [1,2-a] regioisomer scaffold has been predominantly limited to Gαq modulation and antifungal applications, with no approved therapeutics [6]. This breadth of validated target engagement from a single scaffold core reduces the synthetic chemistry investment required to explore multiple therapeutic programs.

scaffold versatility patent analysis multi-target drug discovery platform privileged structure

Optimal Procurement and Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Type 2 Diabetes Drug Discovery: DPP-4 Inhibitor Lead Generation Using the Retagliptin-Validated [1,5-a] Scaffold

For medicinal chemistry teams pursuing next-generation DPP-4 inhibitors, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is the scaffold of choice. The regulatory approval of retagliptin (DPP-4 IC50 = 0.6 nM) in China in 2023 [1] provides clinical proof-of-concept for this scaffold in metabolic disease. Compared with the triazolopyrazine-based sitagliptin (IC50 = 18 nM), the [1,5-a] scaffold enables approximately 30-fold greater enzymatic potency [2]. Procurement of CAS 297172-19-1 (rather than the [1,2-a] regioisomer CAS 91476-80-1, which shows DPP-4 IC50 only in the micromolar range ) is essential for DPP-4-focused programs. The free base can be elaborated at the N6 position and the imidazole C1/C3 positions using established synthetic routes described in the Hengrui patent family [3].

Insomnia and Sleep Disorder Programs: Structurally Differentiated Dual Orexin Receptor Antagonist (DORA) Development

The [1,5-a] scaffold provides a structurally distinct entry point for DORA programs seeking to operate outside the IP space of almorexant (THIQ scaffold) and suvorexant (diazepane scaffold). As demonstrated by Sifferlen et al. (2013), the [1,5-a] core can be elaborated into dual orexin antagonists with nanomolar potency at both hOX1R (IC50 = 31-40 nM) and hOX2R (IC50 = 9-23 nM) [1]. The brain/plasma ratio of the [1,5-a] series (0.06-0.07) is approximately 5-fold lower than that of almorexant (0.32) [1], offering a differentiated CNS exposure profile that may be advantageous for programs targeting peripheral orexin signaling or seeking to minimize central side effects. The established SAR around the R and R0 substituents (Bioorg Med Chem Lett, 2013, Tables 1 and 2) provides a direct roadmap for lead optimization [1].

Anticoagulation Drug Discovery: Factor XIa Inhibitor Programs Using the [1,5-a] Scaffold as a Privileged Core

Bristol-Myers Squibb's granted US Patent 10,906,886 B2 (2021) explicitly claims substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazines as Factor XIa and plasma kallikrein inhibitors for thromboembolic disorders [1]. The patent describes compounds with oral bioavailability, addressing the historical challenge of developing orally active FXIa inhibitors [2]. For anticoagulation drug discovery teams, the [1,5-a] scaffold (CAS 297172-19-1) represents a validated starting point with demonstrated in vivo efficacy. The scaffold's moderate basicity (pKa ~8.26) supports salt formation for optimized oral absorption, while the balanced logP (0.315) [3] provides a favorable starting point for achieving the lipophilicity range typically associated with oral anticoagulant agents.

Oncology Programs: KRAS G12C Inhibitor Development Leveraging the [1,5-a] Scaffold

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has been claimed as a core structure in KRAS G12C inhibitor patents, including WO2021121371A1 (Betta Pharmaceuticals, 2021) [1]. KRAS G12C is a prevalent oncogenic driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer [1]. The [1,5-a] scaffold's ability to present substituents in a geometry compatible with binding to the mutant cysteine residue in the switch-II pocket of KRAS G12C makes it a valuable building block for oncology-focused medicinal chemistry. Procurement of the scaffold with high purity (≥97% as offered by major vendors [2]) is recommended to minimize purification challenges during parallel library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.